molecular formula C17H14O B14680416 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- CAS No. 39787-00-3

8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl-

Cat. No.: B14680416
CAS No.: 39787-00-3
M. Wt: 234.29 g/mol
InChI Key: GHLLBBHANFDRHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the seven-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 7 and 9 can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

CAS No.

39787-00-3

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

7,9-dimethylcyclohepta[b]naphthalen-8-one

InChI

InChI=1S/C17H14O/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(2)17(11)18/h3-10H,1-2H3

InChI Key

GHLLBBHANFDRHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C(C1=O)C

Origin of Product

United States

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